(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride is a chiral amine compound with significant importance in organic synthesis and pharmaceutical research
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride typically involves the use of chiral sources and specific reaction conditions to ensure the desired stereochemistry. One common method includes the use of chiral carboxylic acids and hydroxylamine to form an amide, which then undergoes a chiral Diels-Alder reaction in a copper-catalyzed oxidation system. The product is then subjected to reduction, alkaline deprotection, and acidification reactions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound often involves scalable and cost-effective methods. The process includes the use of readily available raw materials and efficient catalytic systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the safety and efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like zinc powder in acetic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Copper chloride and 2-ethyl-2-oxazoline are commonly used in oxidation reactions.
Reduction: Zinc powder and acetic acid are typical reagents for reduction.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced amines, and substituted cyclopentanes .
Wissenschaftliche Forschungsanwendungen
(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and the preparation of complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Wirkmechanismus
The mechanism of action of (1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1R,3S)-3-Aminocyclopentanol hydrochloride
- (1R,3S)-3-Methoxycyclopentan-1-amine hydrochloride
- (1R,3S)-3-Methylcyclopentan-1-amine hydrochloride
Uniqueness
(1R,3S)-3-Methoxy-N-methylcyclopentan-1-amine hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its methoxy and N-methyl groups provide unique reactivity and interaction profiles compared to similar compounds .
Eigenschaften
Molekularformel |
C7H16ClNO |
---|---|
Molekulargewicht |
165.66 g/mol |
IUPAC-Name |
(1R,3S)-3-methoxy-N-methylcyclopentan-1-amine;hydrochloride |
InChI |
InChI=1S/C7H15NO.ClH/c1-8-6-3-4-7(5-6)9-2;/h6-8H,3-5H2,1-2H3;1H/t6-,7+;/m1./s1 |
InChI-Schlüssel |
UQXFPGSKKYNTLN-HHQFNNIRSA-N |
Isomerische SMILES |
CN[C@@H]1CC[C@@H](C1)OC.Cl |
Kanonische SMILES |
CNC1CCC(C1)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.